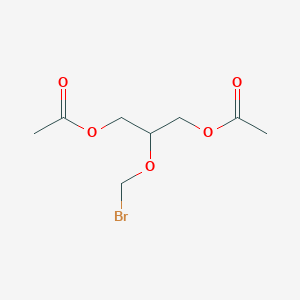![molecular formula C9H9NO3 B13941495 N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a formamide group attached to a benzodioxin ring. Benzodioxins are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with formic acid or formyl chloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the acidic by-products. The reaction mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodioxins.
科学的研究の応用
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide involves its interaction with specific molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzodioxin ring can interact with hydrophobic pockets in receptors, modulating their function.
類似化合物との比較
Similar Compounds
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine
Uniqueness
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity. The presence of the benzodioxin ring also contributes to its stability and ability to interact with various molecular targets.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide |
InChI |
InChI=1S/C9H9NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6H,3-4H2,(H,10,11) |
InChIキー |
XDJPLLAZSDCAQJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



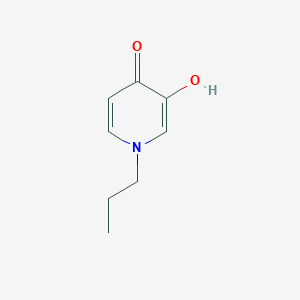

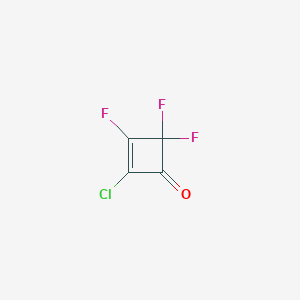
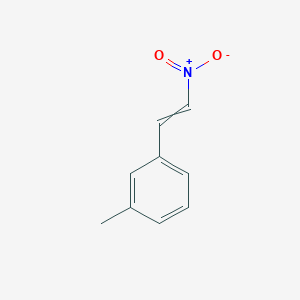
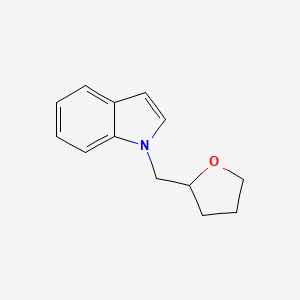
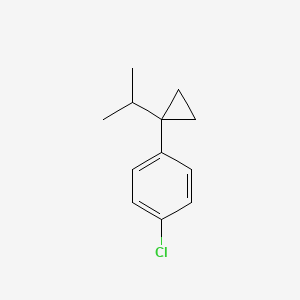
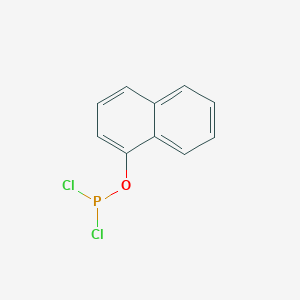

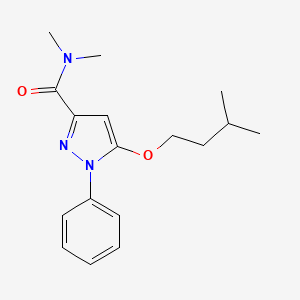
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
